PHA-793887
Overview
Description
PHA-793887 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK2, CDK5, and CDK7. It has shown significant potential in inhibiting cell cycle progression and inducing apoptosis in various cancer cell lines . This compound has been studied extensively for its therapeutic potential in treating solid tumors and leukemia .
Mechanism of Action
Target of Action
PHA-793887 primarily targets cyclin-dependent kinases (CDKs), specifically CDK2, CDK5, and CDK7 . CDKs are key regulators of cell cycle progression and transcription. They play a crucial role in controlling the cell’s progression through the phases of its life cycle, and their dysregulation is often associated with cancer .
Mode of Action
This compound is an ATP-competitive inhibitor . It binds to the ATP-binding pocket of CDKs, preventing ATP from binding and thus inhibiting the kinase activity of the CDKs . This results in the inhibition of cell cycle progression and transcription, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDKs by this compound affects the cell cycle and transcription pathways. CDKs are involved in the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest . This can prevent the proliferation of cancer cells, making this compound a potential therapeutic agent for cancer treatment .
Pharmacokinetics
It is known that the compound is administered intravenously .
Result of Action
This compound induces cell cycle arrest and apoptosis . By inhibiting CDKs, it prevents the cell from progressing through the cell cycle, leading to cell cycle arrest . This can result in the death of cancer cells, which rely on rapid cell division for their growth .
Biochemical Analysis
Biochemical Properties
PHA-793887 interacts with CDK2, CDK5, and CDK7, showing IC50 values of 8 nM, 5 nM, and 10 nM, respectively . It is more than 6-fold selective for CDK2, 5, and 7 than CDK1, 4, and 9 . The nature of these interactions involves the inhibition of these CDKs, which play crucial roles in cell cycle regulation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It induces cell-cycle arrest and apoptosis . In vitro experiments revealed that this compound severely impaired signaling by toll-like receptors in dendritic cells, thus suppressing the production of multiple cytokines .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting CDK2, CDK5, and CDK7 . This leads to cell-cycle arrest, inhibition of Rb and nucleophosmin phosphorylation, and modulation of cyclin E and cdc6 expression .
Temporal Effects in Laboratory Settings
Over the dose range investigated, pharmacokinetic studies showed that systemic exposure to this compound increased with the dose and was time-independent . This compound was poorly tolerated at doses ≥44 mg/m2 .
Dosage Effects in Animal Models
In vivo, this compound (10–30 mg/kg) shows good efficacy in the human ovarian A2780, colon HCT-116, and pancreatic BX-PC3 carcinoma xenograft models . This compound (20 mg/kg) is effective in xenograft models of K562 and HL60 cells .
Transport and Distribution
Its solubility in DMSO and ethanol suggests that it may be able to pass through cell membranes and distribute within cells .
Subcellular Localization
Given its role as a CDK inhibitor, it is likely to be found in the nucleus where it can interact with its target enzymes .
Preparation Methods
PHA-793887 is synthesized through a series of chemical reactions involving the formation of a piperidinecarboxamide structure. The synthetic route typically involves the following steps:
Formation of the pyrrolo[3,4-c]pyrazole core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final modifications: The compound is further modified to introduce the carboxamide functional group and other substituents.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
PHA-793887 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PHA-793887 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: The compound is used to investigate the molecular mechanisms of cell cycle arrest and apoptosis in various cell lines.
Medicine: this compound has shown potential in preclinical studies for the treatment of solid tumors and leukemia.
Industry: The compound is used in the development of new CDK inhibitors and other related therapeutic agents.
Comparison with Similar Compounds
PHA-793887 is unique in its ability to inhibit multiple CDKs with high potency. Similar compounds include:
PHA-848125: Another CDK inhibitor with a similar structure but different selectivity profile.
Roscovitine: A well-known CDK inhibitor with a broader range of targets.
Flavopiridol: An early CDK inhibitor with a different chemical structure and mechanism of action.
This compound stands out due to its high selectivity for CDK2, CDK5, and CDK7, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-12(2)10-15(25)20-17-14-11-24(19(3,4)16(14)21-22-17)18(26)13-6-8-23(5)9-7-13/h12-13H,6-11H2,1-5H3,(H2,20,21,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXYBQXJVXOMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NNC2=C1CN(C2(C)C)C(=O)C3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222134 | |
Record name | PHA-793887 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718630-59-2 | |
Record name | PHA-793887 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0718630592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHA-793887 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12686 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHA-793887 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHA-793887 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS45S912B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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